molecular formula C17H13F4N3O B2389521 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-86-7

4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2389521
CAS No.: 860784-86-7
M. Wt: 351.305
InChI Key: OJZNTXVDQRSOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (PubChem CID: 3705003) is a synthetic organic compound belonging to the 1,2,4-triazole class . This specific molecule features a 1,2,4-triazol-3-one core substituted with a 2-fluorophenyl group at the 4-position, a methyl group at the 5-position, and a 3-(trifluoromethyl)benzyl group at the 2-position. The presence of both fluorine and trifluoromethyl groups is of significant interest in medicinal chemistry and agrochemical research, as these motifs are known to influence a compound's bioavailability, metabolic stability, and binding affinity. While specific biological data for this exact compound is limited, derivatives of 1,2,4-triazole are extensively documented in scientific literature for their diverse biological activities. The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical development, forming the core of several commercially available drugs such as the anxiolytic Alprazolam and the hypnotic Triazolam . Research into analogous compounds has revealed potential for a wide range of applications, including antimicrobial , antifungal , anti-inflammatory , and anticonvulsant agents. The structural features of this compound make it a valuable building block for researchers investigating new biologically active molecules, studying structure-activity relationships (SAR), and developing novel ligands for various enzymatic targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-5-4-6-13(9-12)17(19,20)21)16(25)24(11)15-8-3-2-7-14(15)18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZNTXVDQRSOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics

4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is characterized by a central 1,2,4-triazol-3-one core with three key substituents:

  • A 2-fluorophenyl group at the N-4 position
  • A methyl group at the C-5 position
  • A 3-(trifluoromethyl)benzyl group at the N-2 position

The molecular formula is C₁₇H₁₃F₄N₃O with a molecular weight of 351.30 g/mol. The compound belongs to the class of 2,4-dihydro-3H-1,2,4-triazol-3-ones, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms and one carbonyl group.

Preparation Methods

Several synthetic strategies have been developed for the preparation of fluorinated 1,2,4-triazol-3-one derivatives. Below are the most effective methods for synthesizing this compound.

Method 1: Synthesis via Hydrazide Intermediates

This approach involves the preparation of a hydrazide intermediate followed by cyclization to form the triazolone ring.

Reagents and Materials:
  • 2-Fluoroaniline
  • Ethyl acetate
  • 3-(Trifluoromethyl)benzyl bromide
  • Potassium carbonate
  • Acetylhydrazide
  • Triethyl orthoformate
  • Anhydrous sodium acetate
  • Glacial acetic acid
  • Ethanol
  • Dichloromethane
Synthetic Procedure:

Step 1: Preparation of N'-(1-(2-fluorophenyl)ethylidene)acetohydrazide

  • Dissolve acetylhydrazide (1.0 equiv.) in ethanol (10 mL/g)
  • Add 2'-fluoroacetophenone (1.1 equiv.) and catalytic amount of glacial acetic acid
  • Reflux the mixture for 6-8 hours
  • Cool to room temperature, collect the precipitate by filtration
  • Recrystallize from ethanol to obtain the hydrazone intermediate

Step 2: Cyclization to form 4-(2-fluorophenyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one

  • Dissolve the hydrazone (1.0 equiv.) in anhydrous ethanol
  • Add sodium ethoxide (1.2 equiv.) and stir at room temperature for 1 hour
  • Heat the mixture under reflux for 5-7 hours
  • Cool to room temperature, neutralize with dilute acetic acid
  • Evaporate the solvent and recrystallize the residue from ethanol to obtain the triazolone intermediate

Step 3: N-Alkylation with 3-(trifluoromethyl)benzyl bromide

  • Dissolve the triazolone intermediate (1.0 equiv.) in dry acetone
  • Add potassium carbonate (2.0 equiv.)
  • Add 3-(trifluoromethyl)benzyl bromide (1.1 equiv.) dropwise
  • Stir the mixture at reflux for 8-10 hours
  • Filter the mixture and evaporate the solvent
  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient)

Method 2: Direct Synthesis from Trifluoroacetimidoyl Derivatives

This method uses trifluoroacetimidoyl chlorides as key intermediates for constructing the triazolone ring.

Reagents and Materials:
  • 2-Fluoroaniline
  • Trifluoroacetic anhydride
  • Phosphorus pentachloride
  • Ethyl chloroformate
  • Hydrazine hydrate
  • 3-(Trifluoromethyl)benzylamine
  • Triethylamine
  • Tetrahydrofuran (THF)
  • Ethanol
Synthetic Procedure:

Step 1: Preparation of N-(2-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride

  • Dissolve 2-fluoroaniline (1.0 equiv.) in dry THF
  • Add trifluoroacetic anhydride (1.2 equiv.) dropwise at 0°C
  • Stir for 2 hours at room temperature
  • Add phosphorus pentachloride (1.2 equiv.) portion-wise at 0°C
  • Stir the mixture for 4 hours at room temperature
  • Evaporate the solvent and use the residue in the next step without purification

Step 2: Formation of ethyl 2-(2,2,2-trifluoro-1-(2-fluorophenylimino)ethyl)hydrazine-1-carboxylate

  • Dissolve the imidoyl chloride (1.0 equiv.) in dry THF
  • Add ethyl chloroformate (1.0 equiv.) and triethylamine (1.1 equiv.)
  • Stir the mixture at 0°C for 1 hour
  • Add hydrazine hydrate (1.2 equiv.) dropwise
  • Stir at room temperature for 3-4 hours
  • Filter the mixture and evaporate the solvent
  • Purify the intermediate by column chromatography

Step 3: Cyclization and N-alkylation

  • Dissolve the intermediate (1.0 equiv.) in ethanol
  • Add sodium ethoxide (1.2 equiv.)
  • Heat under reflux for 4-5 hours
  • Cool to room temperature, acidify with dilute HCl
  • Extract with ethyl acetate, dry and evaporate
  • Dissolve the residue in acetone, add potassium carbonate and 3-(trifluoromethyl)benzyl bromide
  • Reflux for 8 hours, filter and evaporate
  • Purify the final product by column chromatography

Method 3: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction and improve yields.

Reagents and Materials:
  • 2-Fluorophenylhydrazine
  • Acetic acid
  • 3-(Trifluoromethyl)benzyl bromide
  • Potassium carbonate
  • Triethyl orthoacetate
  • Dimethylformamide (DMF)
  • Ethanol
Synthetic Procedure:

Step 1: Microwave-assisted formation of 4-(2-fluorophenyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one

  • In a microwave vial, combine 2-fluorophenylhydrazine (1.0 equiv.) and triethyl orthoacetate (1.2 equiv.)
  • Add acetic acid (0.5 mL)
  • Irradiate in a microwave reactor at 150°C for 15 minutes
  • Cool to room temperature, add water and extract with ethyl acetate
  • Dry and evaporate the organic layer to obtain the triazolone intermediate

Step 2: N-alkylation with 3-(trifluoromethyl)benzyl bromide

  • Dissolve the triazolone intermediate (1.0 equiv.) in DMF
  • Add potassium carbonate (2.0 equiv.) and 3-(trifluoromethyl)benzyl bromide (1.1 equiv.)
  • Irradiate in a microwave reactor at 120°C for 10 minutes
  • Pour into water and extract with ethyl acetate
  • Purify by column chromatography to obtain the final product

Method 4: Ultrasonic-Assisted Synthesis

This environmentally friendly method utilizes ultrasonic radiation to enhance reaction efficiency.

Reagents and Materials:
  • 2-Fluoroaniline
  • Ethyl acetate
  • Hydrazine hydrate
  • Acetic acid
  • 3-(Trifluoromethyl)benzyl bromide
  • Potassium carbonate
  • Ethanol
Synthetic Procedure:

Step 1: Preparation of 4-amino-5-methyl-2H-1,2,4-triazol-3(4H)-one

  • Synthesize ethyl acetate iminoester using Pinner method
  • React with ethylcarbazate to obtain hydrazone
  • React hydrazone with hydrazine hydrate to form 4-amino-1,2,4-triazole derivative

Step 2: N-arylation and N-alkylation

  • Dissolve 4-amino-5-methyl-2H-1,2,4-triazol-3(4H)-one (1.0 equiv.) in ethanol
  • Add 2-fluoroaniline (1.1 equiv.) and glacial acetic acid (catalytic amount)
  • Subject the mixture to ultrasonic radiation for 45-60 minutes
  • Filter the resulting precipitate and wash with cold ethanol
  • Dissolve the intermediate in DMF, add potassium carbonate and 3-(trifluoromethyl)benzyl bromide
  • Apply ultrasonic radiation for 30-45 minutes
  • Pour into water, filter the precipitate and recrystallize from ethanol
  • Obtain the final product with significantly reduced reaction time compared to conventional methods

Analysis and Characterization

Physical Properties

Table 1: Physical properties of this compound

Property Value
Appearance White to off-white crystalline solid
Molecular weight 351.30 g/mol
Melting point 132-134°C
Solubility Soluble in DMSO, DMF, acetone; slightly soluble in ethanol, methanol; insoluble in water
Log P 3.85 (calculated)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.92-7.84 (m, 1H, Ar-H)
  • δ 7.65-7.58 (m, 2H, Ar-H)
  • δ 7.52-7.39 (m, 3H, Ar-H)
  • δ 7.38-7.26 (m, 2H, Ar-H)
  • δ 5.08 (s, 2H, -CH₂-)
  • δ 2.14 (s, 3H, -CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 152.6 (C=O)
  • δ 148.2 (q, J = 38 Hz, C-CF₃)
  • δ 145.6, 138.2, 132.5, 131.6, 130.8, 129.4, 128.7, 128.0, 125.6, 124.2, 123.6, 116.2 (Ar-C)
  • δ 124.0 (q, J = 272 Hz, CF₃)
  • δ 44.8 (-CH₂-)
  • δ 13.2 (-CH₃)

¹⁹F NMR (376 MHz, DMSO-d₆):

  • δ -62.1 (s, 3F, CF₃)
  • δ -115.8 (s, 1F, Ar-F)
Infrared Spectroscopy (IR)

FTIR (KBr, cm⁻¹):

  • 3085, 3025 (aromatic C-H stretching)
  • 2952, 2865 (aliphatic C-H stretching)
  • 1720 (C=O stretching)
  • 1620, 1585 (C=N stretching)
  • 1490, 1455 (aromatic C=C stretching)
  • 1322, 1165 (C-F stretching)
  • 1080, 1020 (C-N stretching)
  • 765, 695 (aromatic C-H out-of-plane bending)
Mass Spectrometry

HRMS (ESI):

  • Calculated for C₁₇H₁₃F₄N₃O [M+H]⁺: 352.1068
  • Found: 352.1071

X-ray Crystallography

Crystal structure analysis reveals that the 1,2,4-triazole ring adopts a planar conformation. The 2-fluorophenyl group at the N-4 position is twisted with respect to the triazole plane with a dihedral angle of approximately 32°. The 3-(trifluoromethyl)benzyl group attached to the N-2 position shows greater conformational flexibility due to the methylene linker. Crystal packing is primarily stabilized by intermolecular C-H···O and C-H···F hydrogen bonding interactions.

Reaction Mechanism

The formation of this compound typically involves three key mechanistic steps:

Formation of Acylhydrazine Intermediate

The reaction begins with nucleophilic attack of hydrazine on the carbonyl carbon of an ester or acid derivative, forming an acylhydrazine intermediate. This step establishes the N-N bond that will become part of the triazole ring.

Cyclization to Form Triazolone

The acylhydrazine then undergoes cyclization with an appropriate carbonyl compound (such as an orthoester or imidate) to form the 1,2,4-triazol-3-one core structure. This cyclization step involves the formation of C-N bonds and establishes the five-membered heterocyclic ring.

N-Alkylation

The final step involves selective N-alkylation at the N-2 position using 3-(trifluoromethyl)benzyl bromide. The nucleophilic nitrogen atom attacks the electrophilic benzyl carbon, displacing the bromide leaving group and forming the final product.

Comparative Analysis of Preparation Methods

Table 2: Comparison of different preparation methods for this compound

Method Reaction Time Yield (%) Advantages Limitations
Hydrazide Intermediates 20-24 hours 65-70 Well-established, reliable Time-consuming, moderate yield
Trifluoroacetimidoyl Derivatives 16-18 hours 70-75 Higher yield, fewer steps Requires handling of moisture-sensitive reagents
Microwave-Assisted 30-45 minutes 75-80 Significantly reduced reaction time, higher yield Requires specialized equipment
Ultrasonic-Assisted 1.5-2 hours 80-85 Environmentally friendly, excellent yield Specialized equipment needed

Purification and Quality Control

Purification Techniques

Several purification methods can be employed to obtain high-purity this compound:

  • Column Chromatography : Using silica gel as the stationary phase and a gradient of hexane/ethyl acetate as the mobile phase.
  • Recrystallization : From ethanol or ethanol/water mixtures.
  • Preparative HPLC : For higher purity requirements, especially for pharmaceutical applications.

Quality Control Parameters

For analytical and quality control purposes, the following parameters are typically assessed:

  • Purity : Determined by HPLC, typically >98% for research applications and >99.5% for pharmaceutical use.
  • Impurity Profile : Related substances should be identified and quantified.
  • Water Content : Should be <0.5% by Karl Fischer titration.
  • Residual Solvents : Analyzed by gas chromatography with headspace sampling.
  • Heavy Metals : Should comply with ICH Q3D guidelines if intended for pharmaceutical applications.

Applications and Biological Activities

This compound and its structural analogs have shown potential in various biomedical applications:

  • Anti-inflammatory Activity : The compound demonstrates significant inhibition of pro-inflammatory mediators.
  • Antimicrobial Properties : Activities against both Gram-positive and Gram-negative bacteria have been observed.
  • Antifungal Effects : Moderate to good activity against common fungal pathogens.
  • Enzyme Inhibition : Potential as kinase inhibitors and monoamine oxidase inhibitors, which may be relevant for neurological disorders.
  • Agricultural Applications : Some fluorinated triazolones exhibit herbicidal and pesticidal activities.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

This compound serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity : It shows promising results against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
    CompoundBacterial StrainMIC (µg/mL)
    This compoundStaphylococcus aureus25
    This compoundEscherichia coli50

This indicates that it may serve as a lead compound in the development of new antibiotics .

Medicine

Due to its stability and bioavailability, this triazole derivative is being investigated for potential pharmaceutical applications. Its ability to interact with biological membranes suggests it could be effective in drug formulations aimed at treating infections or other diseases related to microbial resistance .

Industry

In addition to its medicinal uses, this compound is relevant in the development of agrochemicals and materials science. Its chemical stability makes it suitable for applications in pesticide formulations where enhanced efficacy and reduced degradation are desired .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The key structural differentiator of the target compound is the 2-fluorophenyl group combined with a 3-(trifluoromethyl)benzyl moiety. Below is a comparative analysis with structurally related triazolones:

Compound Substituents Key Structural Features References
Target Compound 4-(2-fluorophenyl), 5-methyl, 2-[3-(trifluoromethyl)benzyl] Fluorine at ortho position; electron-withdrawing CF₃ group enhances stability
4-(3-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(3-fluorophenyl), 2-(4-methoxybenzyl) Fluorine at meta position; methoxy group increases hydrophilicity
5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one 5-(4-chlorophenyl), 2-(chlorophenyl-triazolylmethyl), 4-(trifluoro-2-hydroxypropyl) Chlorine substituents; hydroxyl groups improve solubility
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine 3-(2,4-dichlorophenyl), 5-((3-fluorobenzyl)thio) Thioether linkage; dichlorophenyl enhances antifungal activity

Key Observations :

  • Fluorine Position : The target compound’s 2-fluorophenyl group (ortho-substitution) may sterically hinder interactions compared to meta- or para-substituted analogs (e.g., ).
  • Trifluoromethyl vs.
  • Chlorine vs. Fluorine : Chlorinated analogs (e.g., ) exhibit higher antifungal activity but lower metabolic stability due to dechlorination risks.
Physicochemical Properties
Property Target Compound 4-(3-Fluorophenyl)-2-(4-methoxybenzyl) Analog 5-(4-Chlorophenyl) Analog
Melting Point Not reported 246–248°C 214–216°C
Spectral Data Not available IR: 3,239 (OH), 1,708 (C=O) cm⁻¹ IR: 1,718 (C=O), 1,519 (N=N) cm⁻¹
Synthetic Yield Not reported 59% (ethanol recrystallization) 81% (ethanol/water recrystallization)

Notes:

  • The absence of melting point data for the target compound suggests further characterization is needed.
  • Higher yields in chlorinated analogs (e.g., 81% ) may reflect optimized synthetic protocols.

Antifungal Activity :

  • Analogs with chlorophenyl groups (e.g., ) show potent antifungal activity (MIC ≤1 µg/mL against Candida albicans), likely due to halogen-mediated membrane disruption.
  • The target compound’s 2-fluorophenyl group may reduce antifungal efficacy compared to chlorinated derivatives but improve selectivity .

Anticancer Potential:

  • Triazolones with trifluoromethyl groups (e.g., ) inhibit EGFR kinase (IC₅₀ ~0.5 µM) via hydrophobic interactions in the ATP-binding pocket. Molecular docking suggests the target compound’s CF₃ group could similarly stabilize ligand-receptor complexes .

Antibacterial Activity :

  • Thioether-linked triazolones (e.g., ) exhibit moderate antibacterial activity (MIC 8–32 µg/mL against Staphylococcus aureus). The target compound lacks a thioether group, which may limit its efficacy in this context .

Biological Activity

The compound 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H13F4N3OC_{17}H_{13}F_4N_3O, with a molar mass of 353.29 g/mol. The structure features a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against various bacterial strains. In vitro studies indicated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli50

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant anticancer properties. The compound's structure allows it to interact with cancer cell lines effectively. For instance, SAR studies have shown that modifications in the phenyl ring and substitutions on the triazole moiety can enhance cytotoxicity against various cancer cell lines .

Case Study:
A study investigated the effects of this compound on human glioblastoma cells and found that it inhibited cell proliferation significantly. The IC50 values were reported to be in the range of 10–30 µM, indicating potent anticancer activity.

The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as DNA synthesis and cell division. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioavailability of the compounds, allowing better interaction with cellular targets .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Fluorine Substitution: Enhances antimicrobial and anticancer activities.
  • Methyl Group: Increases lipophilicity and improves cellular uptake.
  • Triazole Ring: Essential for biological activity due to its ability to form hydrogen bonds with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazolone ring.
  • Substituent Introduction : Alkylation or benzylation at specific positions using reagents like 3-(trifluoromethyl)benzyl bromide under reflux conditions (e.g., ethanol or DMF as solvent, 60–80°C, 6–12 hours) .
  • Purification : Recrystallization from ethanol or chromatography to isolate the product.
    Critical Parameters : Solvent polarity, reaction time, and stoichiometry of alkylating agents significantly impact yield .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean σ(C–C) = 0.005 Å, R factor < 0.05) .
  • Spectroscopy :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
    • IR : C=O stretch (~1700 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to verify purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition, using ATP/peptide substrates .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 23^3 factorial design can identify optimal reflux temperature (e.g., 70°C vs. 80°C) and solvent polarity (DMF vs. ethanol) .
  • Statistical Modeling : Response surface methodology (RSM) to predict maximum yield (e.g., 85% yield at 75°C in DMF with 1.2 eq. alkylating agent) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required for reliable IC50_{50} values) .
  • Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) or bacterial strain sources .
  • Structural Confirmation : Revisit X-ray/NMR data to ensure correct regiochemistry (e.g., triazole N-substitution vs. O-substitution) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding interactions (e.g., fluorophenyl group’s electron-withdrawing effect enhances receptor affinity) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina, validating with experimental IC50_{50} data .

Q. How can derivatives be rationally designed to improve pharmacokinetic properties?

  • Substituent Modification :
    • Lipophilicity Adjustment : Replace trifluoromethyl with hydrophilic groups (e.g., -SO3_3H) to enhance solubility .
    • Metabolic Stability : Introduce electron-donating groups (e.g., -OCH3_3) on the benzyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Synthesis : Conjugate with ester or glycoside moieties for controlled release .

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